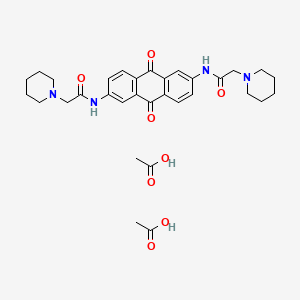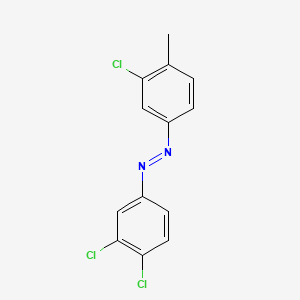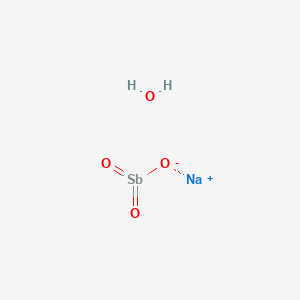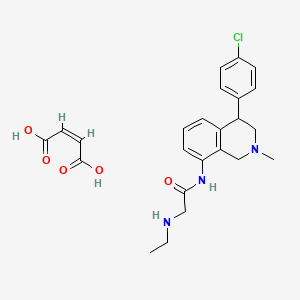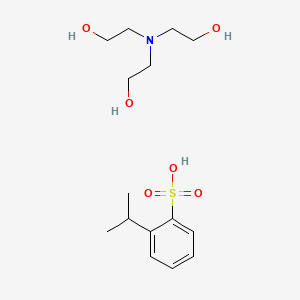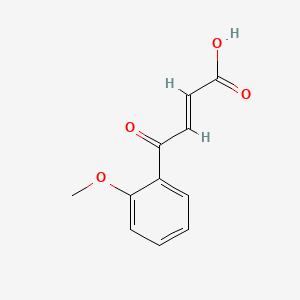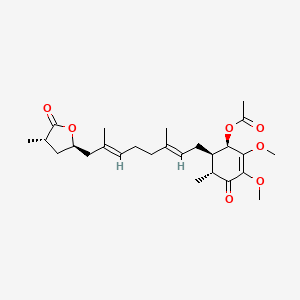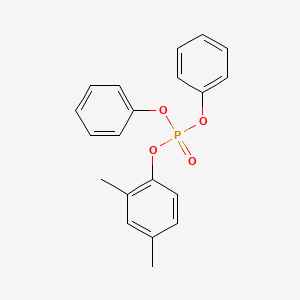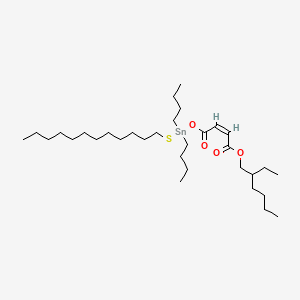
2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is notable for its unique structure, which includes a stannyl (tin-containing) group and a thioether linkage.
Méthodes De Préparation
The synthesis of 2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the isocrotonate ester: This involves the esterification of crotonic acid with 2-ethylhexanol under acidic conditions.
Introduction of the stannyl group: The ester is then reacted with dibutyltin oxide and dodecylthiol in the presence of a catalyst to form the desired organotin compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The stannyl group can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted derivatives.
Applications De Recherche Scientifique
2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring the activation of carbonyl compounds.
Biocides: Due to its organotin structure, it exhibits antimicrobial properties and is used in formulations for antifouling paints and wood preservatives.
Stabilizers: It is used as a stabilizer in the production of PVC, preventing degradation during processing and extending the material’s lifespan.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate involves its interaction with various molecular targets:
Catalysis: The tin atom can coordinate with carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.
Antimicrobial activity: The compound disrupts microbial cell membranes and interferes with essential enzymatic processes, leading to cell death.
Stabilization: It interacts with PVC chains, preventing the formation of free radicals and subsequent degradation.
Comparaison Avec Des Composés Similaires
Similar compounds include other organotin esters and thioethers, such as:
Tributyltin oxide: Known for its use as a biocide but has higher toxicity compared to 2-Ethylhexyl 4-((dibutyl(dodecylthio)stannyl)oxy)-4-oxoisocrotonate.
Dioctyltin dilaurate: Used as a catalyst and stabilizer but lacks the thioether linkage present in the compound of interest.
Methyltin mercaptides: Used as stabilizers in PVC but have different structural features and reactivity profiles.
The uniqueness of this compound lies in its combination of a stannyl group and a thioether linkage, which imparts distinct chemical properties and applications.
Propriétés
Numéro CAS |
84332-96-7 |
|---|---|
Formule moléculaire |
C32H62O4SSn |
Poids moléculaire |
661.6 g/mol |
Nom IUPAC |
4-O-[dibutyl(dodecylsulfanyl)stannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4.C12H26S.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;; |
Clé InChI |
XXCJOZIWNCFURY-LIIRSGIESA-L |
SMILES isomérique |
CCCCCCCCCCCCS[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCC(CC)CCCC |
SMILES canonique |
CCCCCCCCCCCCS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


